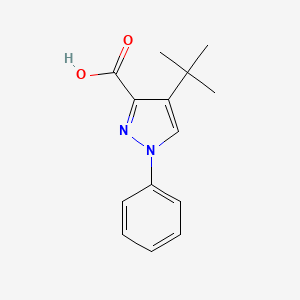

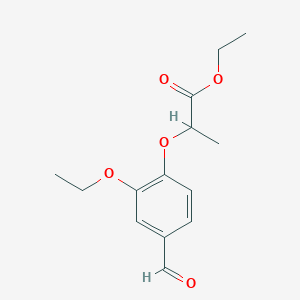

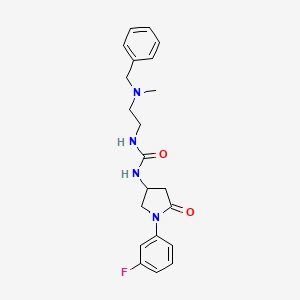

Ethyl 4-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound falls within a class of chemicals known for their potential in pharmaceutical applications due to their complex molecular structure that can interact with biological systems in specific ways. The presence of elements like a piperazine ring and carbamoyl groups suggest versatility in chemical reactions and potential biological activity.

Synthesis Analysis

Synthesis of complex organic compounds like this typically involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of reactions such as acylation, amidation, and cyclization. For example, the synthesis of piperazine derivatives has been explored in various contexts, indicating a reliance on nucleophilic substitution reactions and the use of protective groups to prevent undesired reactions at active sites (Rajkumar et al., 2014).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, NMR, and IR spectroscopy, plays a crucial role in confirming the configuration and conformation of synthesized compounds. Studies on similar compounds often reveal the importance of stereochemistry and molecular orientation in determining biological activity and chemical reactivity (Kulkarni et al., 2016).

Chemical Reactions and Properties

The chemical behavior of such a compound would likely involve interactions through its piperazine and carbamoyl functionalities. Piperazine rings are known to engage in nucleophilic substitutions and can form complexes with metals, while carbamoyl groups may participate in hydrolysis reactions, offering a range of reactivity that could be leveraged in synthetic and medicinal chemistry (Anusevičius et al., 2014).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline form can be influenced by the compound's molecular structure. For instance, the presence of dimethoxyphenyl groups could affect the compound's solubility in organic solvents, and the overall molecular geometry can influence the crystal packing and melting point (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for understanding the applications and handling of this compound. The interactions of functional groups like the carbamoyl and piperazine with nucleophiles and electrophiles, respectively, define a significant part of its chemical behavior and potential applications in synthesis and drug development (Ashimori et al., 1991).

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

A study on new oxopyrrolidine derivatives, including compounds related to ethyl 4-((1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate, demonstrated their potential as inhibitors of acetylcholinesterase and β amyloid protein. These properties suggest their usefulness in Alzheimer's disease research, offering a potential pathway for the development of anti-Alzheimer's agents. The compounds showed significant inhibitory activity, underscoring their relevance in studying neurodegenerative diseases (Mohamed, Abuel-Maaty, Mohammed, & Galal, 2018).

Multifunctional Therapeutic Approaches

Dimethyl-carbamic acid derivatives closely related to the chemical have been studied for their neuroprotective effects, particularly in the context of Alzheimer's disease (AD). These studies indicate that such compounds may offer a multi-target therapeutic approach, potentially providing neuroprotection against Ab42 toxicity and supporting their role in AD research. The compounds exhibit antioxidant properties and could protect neuronal cells from various toxicities, highlighting their potential in developing treatments for neurodegenerative disorders (Lecanu et al., 2010).

Antimicrobial and Antiproliferative Activities

Research into N-Mannich bases of 1,3,4-oxadiazole derivatives, which share structural similarities with the compound of interest, has revealed their promising antimicrobial and antiproliferative activities. These compounds have shown significant inhibitory effects against various pathogenic bacteria and fungi, as well as notable anti-proliferative effects against several cancer cell lines. This suggests their utility in developing novel antimicrobial agents and cancer therapeutics (Al-Wahaibi et al., 2021).

Antioxidant Activity

Compounds with structural features similar to this compound have been synthesized and evaluated for their antioxidant activities. These studies provide insights into the potential use of such compounds in combating oxidative stress, which is implicated in various chronic diseases and aging processes. The research underscores the significance of these compounds in developing antioxidant therapies (Zaki et al., 2017).

Tuberculosis (TB) Treatment

Thiazole-aminopiperidine hybrid analogues, including molecules structurally related to the compound , have been explored for their potential as Mycobacterium tuberculosis GyrB inhibitors. This research highlights the potential of such compounds in developing new treatments for TB, addressing the need for novel therapeutic options to combat antibiotic-resistant TB strains (Jeankumar et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O6/c1-4-30-20(27)23-9-7-22(8-10-23)19(26)21-14-11-18(25)24(13-14)15-5-6-16(28-2)17(12-15)29-3/h5-6,12,14H,4,7-11,13H2,1-3H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTRPWLARZBRRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-{4-[2-(isobutylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2496770.png)

![4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2496773.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)

![Ethyl 2-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2496787.png)